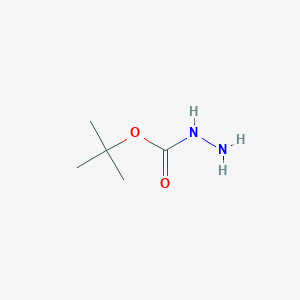![molecular formula C7H7N3O2 B045849 5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine CAS No. 118600-53-6](/img/structure/B45849.png)
5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a compound of interest in the field of organic chemistry, known for its distinct molecular structure and potential for various chemical reactions and applications. Research has focused on its synthesis, molecular structure, and the detailed study of its chemical and physical properties.
Synthesis Analysis
The synthesis of 5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives involves multi-step chemical reactions, including nitration, reduction, and cyclization processes. One approach describes the synthesis through a two-step reaction from commercially available reagents, highlighting methods to achieve high yields and purity (Ma et al., 2018).
Molecular Structure Analysis
Detailed structural analysis is provided through spectroscopic and crystallographic methods, revealing intra- and inter-molecular hydrogen bonding, conformation, and the impact of substituents on the molecule's vibrational characteristics. Studies have used DFT quantum chemical calculations to discuss optimized structures and vibrational spectra (Michalski et al., 2013).
Chemical Reactions and Properties
Research into the chemical reactivity of 5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine reveals its potential to undergo various reactions, including nitration and cycloaddition, leading to the formation of novel compounds. Notably, the nitration process and its conditions significantly influence the product yield and specificity (Smolyar et al., 2007).
Physical Properties Analysis
The physical properties, including density, thermal stability, and crystal structure, have been characterized for derivatives of 5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine. These studies provide insight into the material's suitability for various applications, highlighting its high density and specific crystallographic parameters (Ma et al., 2018).
Chemical Properties Analysis
Investigations into the chemical properties of 5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives include studies on their anion binding capabilities and color-change signaling upon deprotonation. These chemical behaviors are crucial for understanding the compound's reactivity and potential as a functional material (Camiolo et al., 2003).
Applications De Recherche Scientifique
Medicinal Chemistry and Pharmaceutical Research
Compounds featuring the pyrrolopyridine core, such as "5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine," are crucial in medicinal chemistry due to their bioactivity. For instance, pyrrolidine derivatives, including pyrrolizines and pyrrolidine-2,5-diones, are explored for their pharmacological potential, showing target selectivity and varied biological profiles, including antiviral and anticancer activities. Such compounds' structure-activity relationship (SAR) analysis helps in designing new drugs with improved efficacy and reduced toxicity (Li Petri et al., 2021).
Catalysis and Material Science
The application of hybrid catalysts in synthesizing pyranopyrimidine scaffolds highlights the versatility of nitrogen-containing heterocycles in chemical synthesis. These catalysts, including metal, ionic, and nanocatalysts, enable the efficient production of compounds with complex structures, demonstrating the pivotal role of such scaffolds in developing new materials and catalysts (Parmar et al., 2023).
Chemosensing and Environmental Applications
Pyridine derivatives exhibit significant potential in chemosensing, highlighting their ability to detect various ions and neutral species. Their high affinity for specific analytes makes them excellent candidates for developing sensitive and selective sensors for environmental and biological applications. This versatility underscores the broader applicability of "5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine" in detecting and quantifying chemical species (Abu-Taweel et al., 2022).
Corrosion Inhibition
Quinoline derivatives, closely related to pyrrolopyridines, have been extensively studied for their anticorrosive properties. These compounds form stable chelating complexes with metal surfaces, offering protection against corrosion. This application is particularly relevant in industrial settings, where corrosion resistance is crucial for maintaining the integrity of metal structures and machinery (Verma et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c11-10(12)6-3-5-1-2-8-7(5)9-4-6/h3-4H,1-2H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICYBHIQELUVBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=N2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60558259 |
Source


|
| Record name | 5-Nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
118600-53-6 |
Source


|
| Record name | 5-Nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[Bis(4-Fluorophenyl)methylene]piperidine hydrobromide](/img/structure/B45771.png)





![N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide](/img/structure/B45788.png)




